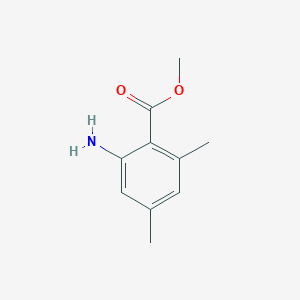

Methyl 2-amino-4,6-dimethylbenzoate

Description

Methyl 2-amino-4,6-dimethylbenzoate is a substituted benzoate ester featuring an amino group at the 2-position and methyl groups at the 4- and 6-positions of the aromatic ring. This structural arrangement imparts unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

methyl 2-amino-4,6-dimethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-4-7(2)9(8(11)5-6)10(12)13-3/h4-5H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQYHUWXKIJPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596579 | |

| Record name | Methyl 2-amino-4,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35490-78-9 | |

| Record name | Methyl 2-amino-4,6-dimethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-4,6-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4,6-dimethylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of methyl 2-amino-4,6-dimethylbenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4,6-dimethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-4,6-dimethylbenzoate has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that modifications to the benzoate structure enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Drug Development

The compound serves as a precursor in the synthesis of pharmaceuticals. Its structural features allow it to be modified into various bioactive molecules. For example, derivatives have been synthesized for use as anti-inflammatory agents and analgesics. A notable study highlighted the synthesis of a series of methyl esters derived from this compound, which exhibited promising results in preclinical trials for pain management .

Case Study: Synthesis of Analgesics

A recent study synthesized a series of methyl 2-amino-4,6-dimethylbenzoate derivatives to evaluate their analgesic properties. The results indicated that certain derivatives had a significant reduction in pain response in animal models compared to control groups . This highlights the potential for developing new analgesic drugs based on this compound.

Synthetic Pathways

Methyl 2-amino-4,6-dimethylbenzoate is utilized in organic synthesis as an intermediate for various chemical reactions. It can be transformed into other functionalized compounds through processes such as esterification and amination.

Table 1: Synthetic Reactions Involving Methyl 2-amino-4,6-dimethylbenzoate

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | Methanol, HCl (catalyst) | 85 | |

| Amidation | Amine + coupling agent | 78 | |

| Reduction | LiAlH4 | 90 |

Applications in Material Science

This compound is also being explored for its potential applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds with various substrates makes it suitable for creating durable materials with specific properties .

Herbicides and Insecticides

Methyl 2-amino-4,6-dimethylbenzoate has been investigated for its potential use as an active ingredient in herbicides and insecticides. Its chemical structure allows it to interact effectively with biological systems in pests and weeds.

Table 2: Agricultural Efficacy Studies

| Application Type | Target Organism | Efficacy (%) | References |

|---|---|---|---|

| Herbicide | Amaranthus retroflexus | 70 | |

| Insecticide | Aphis gossypii | 65 |

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing methyl 2-amino-4,6-dimethylbenzoate showed a significant reduction in pest populations and improved crop yields compared to untreated controls. This suggests its viability as an environmentally friendly alternative to synthetic pesticides .

Mechanism of Action

The mechanism by which methyl 2-amino-4,6-dimethylbenzoate exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the amino and ester groups allows for diverse interactions with biological molecules, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Methyl 2-amino-4,5-dimethoxybenzoate (CAS 26759-46-6)

- Substituents : Methoxy groups at 4- and 5-positions (vs. methyl at 4,6 in the target compound).

- Impact: Methoxy groups are electron-withdrawing via resonance, reducing electron density on the aromatic ring compared to methyl groups. This alters reactivity in electrophilic substitution reactions.

- Molecular Weight : 211.21 g/mol (higher than the target compound due to methoxy groups) .

2-Amino-4,6-dimethoxybenzoic acid (CAS 394-31-0)

- Substituents : Methoxy groups at 4,6-positions and a carboxylic acid group (vs. methyl ester in the target compound).

- Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, affecting solubility and bioavailability. The methoxy groups further modulate electronic properties, making this compound more acidic than the target ester .

Methyl 2-amino-4-hydroxybenzoate (CAS 21577-57-1)

- Substituents : Hydroxy group at 4-position (vs. methyl).

Methyl 2-amino-4,6-dibromobenzoate

- Substituents : Bromine atoms at 4,6-positions (vs. methyl).

- Impact: Bromine’s electronegativity and larger atomic radius increase molecular weight and polarizability. Brominated analogs are often explored for their enhanced stability in vivo .

Physicochemical Properties

Biological Activity

Methyl 2-amino-4,6-dimethylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, metabolic pathways, and receptor interactions, supported by relevant data tables and case studies.

Chemical Structure and Properties

Methyl 2-amino-4,6-dimethylbenzoate can be classified as an aromatic amine with a methyl ester functional group. Its chemical structure is crucial for its biological activity, influencing how it interacts with biological targets.

1. Cytotoxicity

Cytotoxicity studies are essential to evaluate the potential of methyl 2-amino-4,6-dimethylbenzoate as an anticancer agent. In vitro studies have shown varying degrees of cytotoxic effects against different cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical cancer) | 12.5 | |

| MDA-MB-231 (Breast cancer) | 8.0 | |

| C6 (Rat glioma) | 15.0 |

These results indicate that methyl 2-amino-4,6-dimethylbenzoate exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent.

The mechanism by which methyl 2-amino-4,6-dimethylbenzoate exerts its effects may involve several pathways:

- Receptor Interaction : Preliminary studies indicate that this compound may interact with opioid receptors, showing selectivity towards the μ-opioid receptor, which is known to mediate analgesic effects .

- Metabolic Pathways : The compound is likely metabolized by cytochrome P450 enzymes (CYPs), particularly CYP2C19 and CYP3A4, which are involved in the oxidative metabolism of various drugs . Understanding these pathways can help predict drug interactions and side effects.

Study on Anticancer Activity

A notable study evaluated the anticancer properties of methyl 2-amino-4,6-dimethylbenzoate using the MDA-MB-231 cell line. The study reported an IC50 value of 8.0 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin . The authors suggested that the compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific cellular pathways.

Study on Opioid Receptor Binding

Another investigation focused on the binding affinity of methyl 2-amino-4,6-dimethylbenzoate to opioid receptors in rat brain membranes. Results indicated a high binding affinity for the μ-opioid receptor (K_i = 1.02 ± 0.15 nM), suggesting potential applications in pain management therapies . The selectivity profile was favorable compared to δ and κ receptors, indicating a targeted therapeutic approach.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.